BOC-DL-4-tert-butyl-PHE
Description
Evolution of Unnatural Amino Acid Incorporation in Biomolecular Systems
The ability to incorporate unnatural amino acids site-specifically into proteins in living cells is a significant achievement in chemical biology. pnas.org This process relies on engineered tRNA/aminoacyl-tRNA synthetase (tRNA/aaRS) pairs that are orthogonal to the host cell's own machinery. pnas.orgfrontiersin.org These engineered pairs deliver the desired UAA in response to a unique codon, such as a nonsense or frameshift codon. pnas.org
A key breakthrough in this field was the development of an orthogonal ribosome, Ribo-X, which enhanced the efficiency of amber codon suppression for UAA incorporation in E. coli. frontiersin.org This system, when combined with an orthogonal aaRS and tRNA pair, significantly increased the yield of proteins containing the specific UAA. frontiersin.org The first orthogonal aaRS/tRNA pair successfully used in E. coli was derived from the archaeon Methanococcus jannaschii. frontiersin.org
The expansion of the genetic code to include UAAs has had a major impact on our understanding and manipulation of biological systems. It has enabled the creation of new enzymatic catalytic mechanisms, the development of novel post-translational modification strategies, and the improvement of biophysical analysis techniques. portlandpress.com Researchers are now able to introduce diverse physicochemical and biological properties into proteins, facilitating the study of protein structure and function in cellular environments. springernature.com This has opened up new avenues for designing peptidomimetic therapeutics with improved pharmacological properties and for applications in diagnostics and self-assembling nanomaterials. nih.gov
The Role of N-tert-Butoxycarbonyl (Boc) Protection in Amino Acid Derivatization and Peptide Chemistry
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids, particularly in peptide synthesis. orgsyn.org Its popularity stems from its stability under a variety of conditions and the ease with which it can be removed.
The primary function of the Boc group is to prevent the amino group of an amino acid from participating in unwanted side reactions during peptide bond formation. ontosight.ai It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.aitotal-synthesis.com This reaction converts the nucleophilic amine into a less reactive carbamate. total-synthesis.com
A significant advantage of the Boc protecting group is its stability to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comtcichemicals.com This allows for selective chemical manipulations at other parts of the amino acid or peptide chain. The Boc group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine for the next coupling step in peptide synthesis. ontosight.ai This orthogonality to other common protecting groups, such as Fmoc (removed with base) and Cbz (removed by hydrogenation), is a key feature that makes it a versatile tool in complex organic synthesis. total-synthesis.com
The use of Boc-protected amino acids is particularly advantageous in solid-phase peptide synthesis (SPPS) due to their compatibility with various coupling reagents and conditions. nih.gov The bulky nature of the Boc group can also influence the conformation of the peptide chain during synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQIBYYDHXJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Tert Butoxycarbonyl Dl 4 Tert Butylphenylalanine Boc Dl 4 Tert Butyl Phe
General Strategies for Boc-Protected Amino Acid Synthesis
The protection of the amino group is a fundamental step in peptide synthesis to prevent unwanted side reactions. mychemblog.com The tert-butoxycarbonyl (Boc) group is a widely employed protecting group due to its stability under various conditions and its facile removal under mild acidic conditions. organic-chemistry.org
Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Utilization in Amino Protection
Di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, is the most common and efficient reagent for the introduction of the Boc protecting group onto the amino functionality of amino acids. jk-sci.comorgsyn.org The reaction, a nucleophilic acyl substitution, involves the attack of the amine on one of the carbonyl carbons of Boc₂O. jk-sci.comcommonorganicchemistry.com This process is typically conducted under mild conditions and can be performed in various solvents, including aqueous-organic mixtures. mychemblog.comorgsyn.org
The reaction can proceed with or without a base. commonorganicchemistry.com In the absence of a base, the amine itself acts as the base to neutralize the proton generated during the reaction. However, the use of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, is common to scavenge the proton and drive the reaction to completion. jk-sci.commychemblog.com The byproducts of the reaction are tert-butanol (B103910) and carbon dioxide, which are easily removed. commonorganicchemistry.comcommonorganicchemistry.com
A general procedure for the Boc protection of an amino acid using Boc₂O involves dissolving the amino acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (B95107) (THF) and water, in the presence of a base. mychemblog.comorgsyn.org Boc₂O is then added, and the reaction mixture is stirred at room temperature until completion. mychemblog.com The workup typically involves acidification to protonate the carboxylic acid and extraction of the desired N-Boc-protected amino acid into an organic solvent. prepchem.com
Table 1: Common Conditions for Boc Protection using Boc₂O
| Parameter | Condition | Source |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | jk-sci.comorgsyn.org |
| Base (optional) | Triethylamine (TEA), Sodium Hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP) | jk-sci.commychemblog.com |
| Solvent | Dioxane/Water, THF/Water, Dichloromethane (B109758) (DCM) | mychemblog.comorgsyn.org |
| Temperature | Room Temperature | mychemblog.com |
Coupling Reagents and Conditions in Amidation Reactions
While not directly involved in the Boc protection step itself, coupling reagents are crucial for the subsequent use of BOC-protected amino acids in peptide synthesis, where an amide bond is formed. nih.govpeptide.com These reagents activate the carboxylic acid group of the N-Boc-protected amino acid, facilitating its reaction with the amino group of another amino acid or peptide chain. bachem.com
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.comluxembourg-bio.com
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. bachem.comluxembourg-bio.com Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide, which simplifies product purification. peptide.com
Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and lead to low levels of racemization. bachem.com
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and effective coupling reagents, known for their high reactivity and the formation of water-soluble byproducts. bachem.compeptide.com
The choice of coupling reagent and reaction conditions depends on factors such as the specific amino acids being coupled, the scale of the synthesis, and the desired level of stereochemical purity. luxembourg-bio.com
Table 2: Representative Coupling Reagents for Amidation
| Reagent Class | Example | Additive (if common) | Source |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | luxembourg-bio.compeptide.com |
| Phosphonium Salts | PyBOP | bachem.com | |
| Uronium/Aminium Salts | HATU, HBTU | bachem.compeptide.com |
Specific Synthesis of BOC-DL-4-tert-butyl-PHE and Related Derivatives
The synthesis of this compound starts with the precursor amino acid, DL-4-tert-butylphenylalanine. ontosight.ai This non-natural amino acid can be synthesized through various methods, such as the Strecker synthesis, which involves the reaction of 4-tert-butylbenzaldehyde (B1265539) with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.com
Once DL-4-tert-butylphenylalanine is obtained, the Boc protection is carried out following the general procedures described in section 2.1.1. A typical laboratory-scale synthesis would involve dissolving DL-4-tert-butylphenylalanine in an aqueous basic solution and then adding Boc₂O. After the reaction is complete, the mixture is acidified, and the product, this compound, is extracted and purified.
The synthesis of related derivatives, such as peptides containing the 4-tert-butylphenylalanine residue, would then utilize the prepared this compound in solid-phase or solution-phase peptide synthesis, employing the coupling reagents and strategies outlined in section 2.1.2. The incorporation of this bulky, non-natural amino acid can impart unique conformational constraints and properties to the resulting peptides. nih.gov
Considerations for Stereochemical Control and Resolution in DL-Amino Acid Synthesis
The synthesis of this compound results in a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. ontosight.ai Chirality is a critical aspect of amino acid chemistry, as the biological activity of peptides and proteins is highly dependent on the specific stereochemistry of their constituent amino acids. jpt.comacs.org While L-amino acids are the building blocks of proteins in most living organisms, D-amino acids also play significant biological roles and can be strategically incorporated into synthetic peptides to enhance their stability against enzymatic degradation. jpt.comnih.gov
For applications requiring a single enantiomer (either D or L), a resolution step is necessary to separate the racemic mixture of DL-4-tert-butylphenylalanine or its Boc-protected form. cambridge.org Common resolution techniques include:
Enzymatic Resolution: This method utilizes enzymes that are stereospecific and will only react with one of the enantiomers, allowing for their separation. nih.govcambridge.org
Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. cambridge.org
Diastereomeric Crystallization: The racemic amino acid is reacted with a chiral resolving agent to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. cambridge.org
Alternatively, asymmetric synthesis methods can be employed to directly produce the desired enantiomer of the amino acid, thus avoiding the need for a resolution step. nih.gov These advanced techniques often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. cambridge.orgresearchgate.net For instance, enantioconvergent cross-coupling reactions catalyzed by chiral nickel complexes have been developed for the synthesis of a wide array of unnatural α-amino acids with high enantioselectivity. nih.gov
Applications in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids into complex peptide chains on an insoluble polymer support. sigmaaldrich.com The use of protecting groups is fundamental to prevent unwanted side reactions at the reactive termini and side chains of the amino acids. biosynth.com N-tert-Butoxycarbonyl-DL-4-tert-butylphenylalanine, with its unique structural features, serves as a valuable building block in this methodology.
Integration into Boc-based SPPS Protocols
The Boc (tert-butyloxycarbonyl) protecting group strategy is a well-established method in SPPS. sigmaaldrich.combeilstein-journals.org In this approach, the α-amino group of the incoming amino acid is protected by the acid-labile Boc group. sigmaaldrich.comgenscript.com The synthesis cycle involves the following key steps:
Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). chempep.compeptide.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine for the next coupling step. peptide.com
Coupling: The next Boc-protected amino acid, such as Boc-DL-4-tert-butylphenylalanine, is activated and coupled to the free amine on the growing peptide chain. sigmaaldrich.com
Washing: Excess reagents and byproducts are removed by washing the resin. beilstein-journals.org
This cycle is repeated until the desired peptide sequence is assembled. beilstein-journals.org Boc-DL-4-tert-butylphenylalanine can be readily incorporated into this workflow using standard coupling reagents. chemicalbook.com The bulky tert-butyl group on the phenyl ring of the phenylalanine residue can be advantageous in certain applications, potentially influencing the conformation and properties of the final peptide. Boc-based SPPS is often favored for the synthesis of "difficult sequences," particularly those with a tendency to aggregate, as the repetitive TFA treatment can help to disrupt secondary structure formation. frontiersin.org
| Step | Reagent/Condition | Purpose |
| Deprotection | 50% TFA in DCM | Removal of the Nα-Boc protecting group. chempep.compeptide.com |
| Neutralization | 10% DIEA in DCM | Generation of the free amine for coupling. peptide.com |
| Coupling | Activated Boc-amino acid | Formation of the peptide bond. sigmaaldrich.com |
| Washing | DCM, IPA | Removal of excess reagents and byproducts. beilstein-journals.orgchempep.com |
Comparative Aspects and Orthogonal Protection Strategies (e.g., Fmoc/tBu)
While the Boc/Bzl (benzyl) strategy was foundational in SPPS, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is now more commonly used due to its milder reaction conditions. beilstein-journals.orgacs.org The key difference lies in the orthogonality of the protecting groups. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others using different chemical conditions. iris-biotech.de
In the Fmoc/tBu strategy :
The α-amino group is protected by the base-labile Fmoc group, which is typically removed with piperidine. iris-biotech.de
Side-chain protecting groups and the resin linker are acid-labile, cleaved by TFA. oup.com
In contrast, the Boc/Bzl strategy is considered quasi-orthogonal because both the temporary Boc group and the more permanent benzyl-based side-chain protecting groups are removed by acids of varying strengths. biosynth.compeptide.com The Boc group is cleaved by moderate acids like TFA, while stronger acids like hydrogen fluoride (B91410) (HF) are required for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. beilstein-journals.orgpeptide.com
The choice between Boc and Fmoc strategies depends on the specific peptide sequence and any modifications. biosynth.com The Boc strategy can be advantageous for synthesizing hydrophobic peptides or those sensitive to basic conditions. biosynth.comfrontiersin.org The incorporation of a non-canonical amino acid like 4-tert-butylphenylalanine is feasible in both strategies, provided the appropriate Nα-protected derivative (Boc or Fmoc) is used.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | Boc (acid-labile) beilstein-journals.org | Fmoc (base-labile) iris-biotech.de |
| Side-Chain Protection | Benzyl-based (strong acid-labile) beilstein-journals.org | tBu-based (acid-labile) oup.com |
| Orthogonality | Quasi-orthogonal biosynth.com | Orthogonal iris-biotech.de |
| Final Cleavage | Strong acid (e.g., HF) beilstein-journals.org | TFA oup.com |
| Advantages | Better for difficult, hydrophobic sequences. frontiersin.org | Milder conditions, greater flexibility. beilstein-journals.org |
Utilization in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable technique, particularly for large-scale synthesis or for specific peptide fragments. google.com In this method, the coupling and deprotection reactions are carried out in a suitable solvent. google.com
Boc-DL-4-tert-butylphenylalanine can be effectively used in solution-phase synthesis. genscript.com The Boc protecting group prevents unwanted reactions at the amino terminus during the coupling of the carboxylic acid group of the amino acid to the amino group of another. genscript.com After the peptide bond is formed, the Boc group is removed under acidic conditions to allow for the next coupling step. wikipedia.org The solubility of the protected amino acids and the resulting peptide fragments in the reaction solvent is a critical factor for the success of solution-phase synthesis. google.com The bulky and hydrophobic nature of the 4-tert-butylphenylalanine residue may influence the solubility of the peptide intermediates, requiring careful selection of solvents.
Incorporation into Non-Peptidic Scaffolds and Complex Molecular Architectures
The utility of Boc-DL-4-tert-butylphenylalanine extends beyond the synthesis of linear peptides. Its unique structure makes it a valuable building block for creating more complex, non-peptidic molecules with specific functions.
Synthesis of Constrained Bicycloalkanes and Related Motifs
While direct evidence for the use of Boc-DL-4-tert-butylphenylalanine in synthesizing constrained bicycloalkanes is not prevalent in the provided search results, the principles of using amino acids as scaffolds for complex organic structures are well-established. The defined stereochemistry and functional groups of amino acids provide a chiral pool from which complex molecules can be built. The bulky tert-butylphenyl group could be used to impart specific steric and electronic properties to the target bicyclic system, potentially influencing its biological activity or physical properties.
Conclusion
BOC-DL-4-tert-butyl-PHE represents a confluence of two important strategies in chemical biology: the incorporation of unnatural amino acids and the use of protecting groups. The tert-butyl modification on the phenylalanine ring provides unique steric and hydrophobic properties, while the Boc group enables its efficient use in peptide synthesis. This compound and its derivatives serve as valuable probes and building blocks for creating novel peptides and proteins with tailored functions, contributing to advancements in medicine and biotechnology.
Conformational Landscape and Stereoelectronic Influences of the 4 Tert Butylphenyl Moiety in N Protected Phenylalanine Derivatives
Analysis of Backbone and Side-Chain Conformational Preferences in Peptides and Peptidomimetics
The three-dimensional structure of a peptide is largely defined by the rotational freedom around specific single bonds within its amino acid residues. These rotations are described by dihedral angles, primarily the backbone angles phi (φ) and psi (ψ), and the side-chain angles, chi (χ).
The backbone conformation, dictated by the (φ, ψ) angles, is famously visualized on a Ramachandran plot, which maps the sterically allowed and disallowed regions. For a typical L-amino acid, the most populated regions correspond to right-handed α-helical (φ ≈ -57°, ψ ≈ -47°) and β-sheet (φ ≈ -135°, ψ ≈ +135°) conformations. The N-terminal tert-butoxycarbonyl (Boc) protecting group can influence these preferences. While it does not fundamentally alter the allowed conformational space, the bulky nature of the Boc group can create subtle steric pressures that may favor certain regions of the Ramachandran plot over others. Computational studies on related N-acetylated phenylalanine derivatives have identified stable conformers corresponding to β-strand and γ-turn structures. nih.gov
The side-chain conformation of phenylalanine derivatives is primarily described by the χ1 (N—Cα—Cβ—Cγ) and χ2 (Cα—Cβ—Cγ—Cδ1) torsion angles. For the phenyl side chain, the χ1 angle is subject to steric hindrance between the phenyl ring and the peptide backbone. This restricts its rotation to three primary low-energy staggered rotamers: gauche(+) (g+; ≈ +60°), trans (t; ≈ 180°), and gauche(-) (g-; ≈ -60°). The χ2 angle, which describes the rotation of the phenyl ring itself, typically favors values near ±90° to minimize steric clashes. The presence of a large substituent at the para position, such as the tert-butyl group in BOC-DL-4-tert-butyl-PHE, does not directly interact with the peptide backbone but adds significant bulk to the side chain, which can influence inter-residue packing in a larger peptide context.
Below is a table of representative dihedral angles for a related N-protected phenylalanine derivative, which illustrates typical conformational parameters.
| Dihedral Angle | Value (Degrees) | Conformation |
| Backbone | ||
| Phi (φ) | -164.7° | Extended (β-sheet like) |
| Psi (ψ) | 170.3° | Extended (β-sheet like) |
| Side-Chain | ||
| Chi1 (χ1) | 52.0° | gauche(+) |
| Chi2 (χ2) | 85.8° | Perpendicular |
| Data derived from the crystal structure of t-Boc-glycyl-L-phenylalanine, a structurally similar compound. |
Steric Hindrance Effects of the tert-Butyl Group on Molecular Topology and Reactivity
Steric effects are nonbonding interactions that arise from the spatial arrangement of atoms and significantly influence the shape and reactivity of molecules. wikipedia.org The tert-butyl group, with its large van der Waals radius, is a classic example of a sterically demanding substituent. researchgate.net When attached to the para-position of the phenylalanine side chain, it imposes significant steric hindrance.
This steric bulk has several consequences for the molecule's topology and potential reactivity:
Restricted Rotational Freedom: While the tert-butyl group is attached at the para-position, distant from the main chain, its sheer size can hinder the rotation of the entire phenyl ring (the χ2 torsion angle). This can lead to a more defined and rigid side-chain conformation compared to unsubstituted phenylalanine.
Influence on Intermolecular Interactions: In the context of a peptide or protein, the 4-tert-butylphenyl side chain would occupy a significantly larger volume than a standard phenyl group. This steric bulk can prevent the side chain from fitting into smaller hydrophobic pockets within a receptor or enzyme active site. Conversely, it can promote strong van der Waals interactions in larger, less-defined hydrophobic regions.
Modulation of Reactivity: Steric hindrance is a key factor in chemical reactivity. wikipedia.org For the 4-tert-butylphenyl moiety, the bulky group effectively shields the ortho positions (carbons 3 and 5) of the aromatic ring from attack by electrophiles or other reagents. stackexchange.com This makes reactions at those positions significantly slower or completely inhibited, thereby directing any potential aromatic substitution reactions exclusively to the electronically favored, but unhindered, ortho positions relative to the amino acid backbone attachment point (carbons 2 and 6). This effect is often exploited in organic synthesis to control selectivity. wikipedia.org
The table below summarizes the steric effects of the tert-butyl group on the properties of the molecule.
| Property | Influence of tert-Butyl Group | Rationale |
| Molecular Conformation | Increased rigidity of the side chain. | Hinders free rotation around the Cβ-Cγ bond (χ2 angle). |
| Intermolecular Packing | Creates a large excluded volume, dictating packing in solids and binding in complexes. | The bulky group prevents close approach of other molecular fragments. |
| Aromatic Ring Reactivity | Deactivates ortho positions (C3, C5) to chemical reactions. | Physical blocking of the reaction sites by the large substituent. |
Advanced Spectroscopic and Structural Techniques for Conformational Elucidation
Determining the precise three-dimensional structure and conformational dynamics of modified amino acids like this compound requires a combination of advanced analytical techniques. No single method provides a complete picture; instead, a complementary approach is necessary.
X-ray Crystallography: This is the primary method for obtaining high-resolution, solid-state structures of molecules. wikipedia.orgnih.gov By diffracting X-rays off a single crystal of the compound, researchers can generate a detailed electron density map, revealing the precise atomic positions, bond lengths, bond angles, and dihedral angles. nih.gov A crystal structure of this compound would provide definitive information on its preferred backbone and side-chain conformation in the crystalline state, though this may not fully represent its dynamic nature in solution. iisc.ac.inwustl.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying the structure and dynamics of molecules in solution. nih.govresearchgate.netacs.org For a molecule like this, several NMR experiments would be employed:
1D and 2D NMR (COSY, HSQC): Used to assign all the proton and carbon signals in the molecule.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for calculating the three-dimensional structure. For example, NOEs between the Boc group protons and side-chain protons would define their relative orientation.
J-coupling Analysis: The magnitude of three-bond coupling constants (³J) can be related to dihedral angles via the Karplus equation, providing quantitative information about φ, ψ, and χ1 angles. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is highly sensitive to the secondary structure of peptides and their derivatives. lew.ronih.gov The technique probes the vibrational frequencies of chemical bonds. The amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching of the peptide backbone, is particularly informative. thermofisher.commedium.com The exact frequency of this band can distinguish between different conformations like β-sheets, α-helices, and random coils, providing insight into the backbone conformation of the molecule, especially when it is part of a larger peptide chain. springernature.com
Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are used to explore the potential energy surface of the molecule. nih.govresearchgate.net These calculations can predict stable low-energy conformers and the energy barriers between them, providing a dynamic model that complements the static picture from crystallography or the averaged data from NMR.
| Technique | Information Provided | Phase |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles. | Solid (Crystal) |
| NMR Spectroscopy | 3D structure in solution, conformational dynamics, dihedral angles. | Liquid (Solution) |
| FT-IR Spectroscopy | Information on secondary structure elements (e.g., β-turns, extended strands). | Solid or Liquid |
| Computational Modeling | Relative energies of conformers, potential energy landscape, dynamic behavior. | In Silico |
Derivatization and Chemical Functionalization Strategies Involving N Tert Butoxycarbonyl Dl 4 Tert Butylphenylalanine
Post-Synthetic Modifications of Peptides and Molecules Containing 4-tert-butylphenylalanine Residues
Post-synthetic modification (PSM) refers to the chemical alteration of a peptide after its primary sequence has been assembled. This approach is highly valuable in chemical biology and drug discovery for introducing functionalities not accessible through standard ribosomal synthesis or solid-phase peptide synthesis (SPPS). nih.gov For peptides containing a 4-tert-butylphenylalanine (p-t-Bu-Phe) residue, the aromatic side chain serves as a prime target for such modifications.
A key strategy for modifying phenylalanine residues, which is applicable to p-t-Bu-Phe, is palladium-catalyzed C-H bond functionalization. nih.gov This method allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds on the aromatic ring of the side chain. For instance, the olefination of phenylalanine residues within a peptide sequence has been reported. nih.gov In this process, the peptide containing the p-t-Bu-Phe residue is treated with a palladium catalyst and an olefin (like a styrene (B11656) derivative), leading to the formation of a stilbene-like moiety on the side chain. A critical aspect of this reaction is the use of the peptide backbone itself to direct the catalyst to a specific C-H bond, often achieving high regioselectivity. nih.gov The bulky tert-butyl group on the p-t-Bu-Phe residue enhances the lipophilicity and stability of the resulting modified peptide.
These modifications can serve several purposes:
Enhancing Binding Affinity: Introducing new functional groups can create additional interaction points with a biological target.
Improving Stability: The bulky side group already enhances proteolytic resistance; further modification can augment this effect. jpt.com
Attaching Probes: Fluorophores, biotin (B1667282) tags, or other reporter molecules can be conjugated to the side chain for use in biochemical assays. jpt.com
The tert-butoxycarbonyl (Boc) group, which protects the N-terminus during the initial synthesis, is typically removed before these post-synthetic modifications are carried out, although some C-H functionalization protocols are compatible with common protecting groups. nih.govorgsyn.org
Regioselective Functionalization Approaches for Side-Chain Modification
Regioselectivity—the control over the site of chemical reaction—is paramount when modifying the 4-tert-butylphenylalanine side chain. The phenyl ring presents multiple C-H bonds that could potentially react. Proximity-driven catalysis, where the catalyst is directed to a specific position by a coordinating group within the molecule, is a powerful approach to achieve this control. rsc.org
In the context of a peptide, the amide bonds of the backbone can act as endogenous directing groups. nih.gov For a p-t-Bu-Phe residue, this often leads to functionalization at the C-H bonds ortho to the alkyl substituent that connects the ring to the peptide backbone. The catalyst, such as palladium, can form a bidentate coordination complex with the peptide, bringing the catalytic center into close proximity with these specific C-H bonds, thereby activating them for reaction. nih.gov
Strategies for side-chain functionalization include:
Dehydrogenative Coupling: This involves the formation of a new bond with the concomitant loss of two hydrogen atoms, often facilitated by a metal catalyst. This can be used to introduce aryl, alkyl, or heteroatom groups. rsc.org
Annulative π-Extension (APEX): This advanced strategy uses functionalization reactions to build new aromatic rings onto the existing phenyl group, creating larger polycyclic aromatic systems with altered electronic and photophysical properties. rsc.org
The table below summarizes potential regioselective functionalization strategies applicable to the p-t-Bu-Phe side chain within a peptide context.
| Functionalization Strategy | Typical Reagents/Catalyst | Resulting Modification | Key Advantage |
|---|---|---|---|
| C-H Olefination | Pd(OAc)₂, Styrene derivatives | Stilbene-like C=C bond on the aromatic ring | Introduces conformational constraints and potential for photo-switching. nih.gov |
| C-H Arylation | Pd catalyst, Aryl halides | Biaryl linkage on the side chain | Expands the side chain structure for enhanced π-π stacking or target interactions. |
| C-H Acetoxylation | Pd(OAc)₂, Acetic Anhydride | Introduction of an acetate (B1210297) group | Can be a precursor for introducing a hydroxyl group, altering polarity. |
| Sulfoniumization | Diaryl sulfoxide, Acid | Adds a sulfonium (B1226848) salt to the ring | Dramatically increases water solubility and allows for further post-functionalization. rsc.org |
These methods provide a toolkit for chemists to precisely engineer the properties of peptides containing 4-tert-butylphenylalanine, transforming it from a simple structural component into a versatile chemical handle.
Analytical Derivatization for Stereoisomer Determination and Chiral Analysis
BOC-DL-4-tert-butyl-PHE is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. ontosight.ai Enantiomers have identical physical properties in a non-chiral environment, making their separation and quantification a significant challenge. vt.educhromatographyonline.com To analyze the stereoisomeric composition, a chiral environment must be introduced. This is commonly achieved either directly, using a chiral stationary phase (CSP) in chromatography, or indirectly, through derivatization with a chiral agent. chromatographyonline.commdpi.com
Analytical derivatization involves reacting the amino acid enantiomers with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). chromatographyonline.commdpi.com
The process typically involves:
Reaction: The amino group of BOC-DL-p-t-Bu-Phe is reacted with a CDA.
Formation of Diastereomers: The reaction creates two new molecules (diastereomers), for example, (L-CDA)-(L-Phe) and (L-CDA)-(D-Phe).
Separation: The diastereomeric mixture is injected into a standard chromatograph (GC or HPLC). Due to their different properties, the two diastereomers interact differently with the stationary phase and are separated. scirp.org
Quantification: The relative peak areas of the two separated diastereomers correspond to the relative amounts of the original D and L enantiomers in the sample.
Common derivatization approaches for amino acids that are applicable to the analysis of p-t-Bu-Phe are summarized in the table below.
| Chiral Derivatizing Agent (CDA) | Analytical Method | Principle | Reference Example |
|---|---|---|---|
| (-)-(1R)-Menthyl chloroformate | Gas Chromatography (GC-FID/MS) | Forms diastereomeric carbamates which have different volatilities and retention times on an achiral GC column. scirp.org | Used for analyzing chiral substituted tetrahydroisoquinolines. scirp.org |
| o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) | Reversed-Phase HPLC with Fluorescence Detection | Forms fluorescent, diastereomeric isoindole derivatives that are readily separated. fujifilm.com | A common method for general amino acid chiral analysis. fujifilm.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Gas Chromatography-Mass Spectrometry (GC-MS) | This is an achiral derivatization (silylation) to increase volatility for GC. Chiral separation must then be performed on a chiral GC column. sigmaaldrich.com | General method for making amino acids suitable for GC analysis. sigmaaldrich.com |
| (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole | LC-MS/MS | Forms highly sensitive diastereomers for robust quantification in complex biological samples. mdpi.com | Used for determining tryptophan and kynurenine (B1673888) enantiomers in human serum. mdpi.com |
These derivatization methods are essential tools for quality control in the synthesis of enantiomerically pure compounds and for studying the stereospecific behavior of chiral molecules in biological systems. americanpharmaceuticalreview.com
Research Applications of N Tert Butoxycarbonyl Dl 4 Tert Butylphenylalanine in Peptidomimetic Design and Bioactive Molecule Development
Principles of Peptidomimetic Design Incorporating Unnatural Amino Acids
Peptidomimetics are molecules designed to replicate the structure and function of natural peptides but with improved drug-like properties. nih.gov The incorporation of unnatural amino acids is a cornerstone of this strategy. nih.gov N-tert-Butoxycarbonyl-DL-4-tert-butylphenylalanine is a synthetic derivative of the natural amino acid phenylalanine. nih.gov It is not found in nature and provides unique characteristics for peptide modification. nih.gov
The molecule features three key components that are instrumental in peptidomimetic design:
The N-tert-butoxycarbonyl (Boc) group: This is a standard, acid-labile protecting group for the amino terminus. nih.govmdpi.com In solid-phase peptide synthesis (SPPS), the Boc group prevents unwanted reactions at the nitrogen atom, allowing for the controlled, sequential addition of amino acids to build a peptide chain. nih.gov It is typically removed in the final stages of synthesis. mdpi.com
The DL-racemic mixture: This indicates the presence of both the D- and L-enantiomers. While L-amino acids are the proteinogenic building blocks in mammals, the incorporation of D-amino acids is a common strategy to enhance resistance to enzymatic degradation. Using a DL-mixture can be a tool in creating peptide libraries for screening purposes.
The 4-tert-butylphenyl side chain: This is the defining feature of the amino acid. The bulky tert-butyl group attached to the para-position of the phenyl ring significantly increases the side chain's lipophilicity (hydrophobicity) and steric bulk compared to natural phenylalanine. chemimpex.com This modification can lead to enhanced biological activity and improved stability. chemimpex.comchemimpex.com
The use of building blocks like Boc-DL-4-tert-butyl-Phe allows chemists to construct peptides with tailored properties, moving beyond the limitations of the 20 canonical amino acids. chemimpex.com
Table 1: Comparison of Phenylalanine and 4-tert-butyl-phenylalanine
| Feature | L-Phenylalanine | 4-tert-butyl-phenylalanine | Significance in Peptidomimetic Design |
|---|---|---|---|
| Structure | Phenylmethyl side chain | 4-tert-butylphenyl side chain | Increased size and hydrophobicity of the side chain. |
| Natural Occurrence | Proteinogenic | Synthetic | Provides non-natural structure to resist metabolism. |
| Lipophilicity | Moderate | High | Can enhance membrane permeability and hydrophobic interactions with targets. chemimpex.com |
| Steric Hindrance | Moderate | High | Provides resistance to proteolytic enzymes. |
Modulating Metabolic Stability and Pharmacokinetic Attributes in Peptidomimetics
A major hurdle for peptide therapeutics is their rapid degradation in the body by proteolytic enzymes, leading to a short half-life. nih.gov The incorporation of unnatural amino acids like 4-tert-butyl-phenylalanine is a highly effective strategy to combat this. nih.govmdpi.com
The enhanced metabolic stability arises from several factors. Firstly, the D-isomer of an amino acid (present in the DL-racemic mixture) is not recognized efficiently by proteases, which are stereospecific for L-amino acid peptide bonds. The inclusion of a D-amino acid can therefore significantly slow down enzymatic cleavage.
Beyond stability, the pharmacokinetic profile of a peptide is influenced by its physicochemical properties. The increased lipophilicity imparted by the tert-butyl group can alter a peptide's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govchemimpex.com Enhanced lipophilicity may improve a peptide's ability to cross cellular membranes, which is a critical factor for reaching intracellular targets. chemimpex.com
Design of Analogs for Specific Molecular Target Interactions
The unique structural properties of 4-tert-butyl-phenylalanine make it a powerful tool for designing peptidomimetics that interact with specific biological targets with high affinity and selectivity. The bulky, hydrophobic side chain can be exploited to enhance binding to molecular pockets that are not perfectly occupied by natural amino acid residues.
Many enzymes have active sites that include hydrophobic pockets to accommodate the side chains of their substrates. nih.gov For enzymes that process phenylalanine-containing peptides, the active site will have a sub-pocket that fits the phenyl group. By replacing phenylalanine with 4-tert-butyl-phenylalanine in an inhibitor design, the larger, more hydrophobic tert-butylphenyl group can fill this pocket more completely. This can lead to stronger van der Waals and hydrophobic interactions, resulting in tighter binding and more potent enzyme inhibition.
This strategy is particularly relevant for designing inhibitors where a phenylalanine-lined lipophilic pocket is adjacent to the binding site. nih.gov The tert-butyl group can serve as a powerful hydrophobic anchor, significantly improving the ligand's affinity. Research has highlighted that 4-tert-butyl-D-phenylalanine is a valuable component for studying enzyme interactions and designing more effective inhibitors. chemimpex.com
Table 2: Illustrative Structure-Activity Relationship (SAR) for a Hypothetical Enzyme Inhibitor
| Compound | P1 Residue in Inhibitor | Enzyme Inhibition (IC₅₀) | Rationale |
|---|---|---|---|
| Inhibitor 1 | L-Phenylalanine | 500 nM | Baseline affinity with natural amino acid. |
| Inhibitor 2 | D-Phenylalanine | 250 nM | D-isomer provides some resistance to proteolysis, potentially increasing effective concentration. |
| Inhibitor 3 | L-4-tert-butyl-phenylalanine | 50 nM | Bulky tert-butyl group enhances hydrophobic interactions in the enzyme's S1 pocket, increasing binding affinity. |
| Inhibitor 4 | D-4-tert-butyl-phenylalanine | 25 nM | Combination of enhanced hydrophobic binding and stereochemical resistance to degradation leads to highest potency. chemimpex.com |
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is linked to numerous diseases, including cancer. nih.govfrontiersin.org Targeting PPIs is a major goal in drug discovery, but it is challenging because the interaction surfaces are often large and shallow. nih.govmdpi.com
Many crucial PPIs are mediated by short helical peptide segments that place specific amino acid side chains into hydrophobic pockets on the partner protein. mdpi.com A prominent example is the interaction between the tumor suppressor p53 and its negative regulator MDM2, where the side chains of phenylalanine, tryptophan, and leucine (B10760876) on p53 are critical for binding. nih.gov
Peptidomimetics and stapled peptides designed to inhibit such PPIs often incorporate unnatural amino acids to enhance affinity and stability. mdpi.com Replacing a key phenylalanine residue with 4-tert-butyl-phenylalanine can dramatically improve inhibitory activity. The tert-butyl group can act as a superior hydrophobic anchor, occupying the binding pocket on the target protein more effectively than a simple phenyl group, thereby disrupting the native protein interaction more potently. nih.gov This approach allows for the creation of highly specific and powerful modulators of disease-relevant PPIs. frontiersin.orgnih.gov
Theoretical and Computational Investigations of N Tert Butoxycarbonyl Dl 4 Tert Butylphenylalanine and Its Derivatives
Quantum Chemical Approaches to Electronic Structure and Reactivity Analysis
Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. rsc.orgnih.govmdpi.com These calculations can determine various molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.
For Boc-DL-4-tert-butyl-Phe, the electronic properties are significantly influenced by the interplay between the electron-donating tert-butyl group and the phenyl ring, as well as the electron-withdrawing nature of the carbonyl groups in the Boc and carboxylic acid moieties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.
The electrostatic potential map of this compound would reveal regions of negative potential around the oxygen atoms of the carbonyl groups, indicating their propensity to act as hydrogen bond acceptors. Conversely, the N-H proton would exhibit a positive potential, making it a hydrogen bond donor. These features are critical for the molecule's interaction with other polar molecules, including water and biological macromolecules.
Reactivity descriptors derived from quantum chemical calculations, such as chemical hardness, softness, and electronegativity, can provide further insights into the molecule's behavior in chemical reactions. For example, the tert-butyl group on the phenyl ring would likely increase the electron density of the aromatic system, potentially influencing its susceptibility to electrophilic aromatic substitution, although steric hindrance would also play a major role.
Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound (Illustrative)
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high | The electron-donating tert-butyl group increases the energy of the highest occupied molecular orbital. |
| LUMO Energy | Relatively low | The carbonyl groups act as electron-withdrawing centers, lowering the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | Moderate | Indicates a balance between stability and reactivity. |
| Dipole Moment | Non-zero, significant magnitude | Arises from the polar C=O, N-H, and O-H bonds, contributing to its interaction with polar environments. |
| Electrostatic Potential | Negative potential on carbonyl oxygens; positive potential on amide N-H. | Defines sites for hydrogen bonding and electrostatic interactions. mdpi.com |
| Chemical Hardness | Moderate | Reflects the resistance of the molecule to changes in its electron distribution. |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing BOC-DL-4-tert-butyl-PHE, and how should data from multiple techniques be cross-validated?
- Methodological Answer : Characterization should integrate nuclear magnetic resonance (NMR; ¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For example:
- NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve stereochemical details. Compare observed chemical shifts with computational predictions (e.g., DFT calculations) or analogous compounds like 4-tert-Butylcyclohexyl acetate .
- MS : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Cross-reference with databases such as NIST Chemistry WebBook for reliability .
- IR : Identify functional groups (e.g., BOC-protected amine, tert-butyl C-H stretches). Validate using reference spectra from structurally similar compounds.
- Cross-Validation : Discrepancies between techniques should prompt re-isolation or orthogonal analysis (e.g., X-ray crystallography).
Q. What experimental conditions are critical for maintaining the stability of this compound during storage and synthesis?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the BOC group. Use desiccants to avoid moisture uptake.
- Synthesis : Monitor reaction pH to avoid premature deprotection. Use HPLC with UV detection (e.g., 254 nm) to track degradation products.
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze purity via reverse-phase HPLC .
Q. How does the tert-butyl group influence the physicochemical properties of this compound?
- Methodological Answer : The tert-butyl group enhances steric hindrance, reducing aggregation in peptide synthesis. To assess this:
- Solubility Testing : Compare solubility in polar (e.g., DMF) vs. nonpolar solvents (e.g., dichloromethane) via gravimetric analysis.
- Steric Effects : Use dynamic light scattering (DLS) to measure peptide aggregation during solid-phase synthesis with/without the tert-butyl substituent.
Advanced Research Questions
Q. How should researchers address contradictions in reported synthetic yields of this compound across studies?
- Methodological Answer :
- Systematic Protocol Review : Compare reaction parameters (e.g., catalyst loading, temperature) from conflicting studies. Replicate experiments under controlled conditions.
- Empirical Testing : Use design of experiments (DOE) to isolate variables (e.g., tert-butyl group positioning, solvent polarity).
- Statistical Analysis : Apply ANOVA or Bayesian inference to determine if yield differences are statistically significant .
Q. What advanced statistical methods can optimize enantiomeric purity during this compound synthesis?
- Methodological Answer :
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature, chiral catalyst ratio) to maximize enantiomeric excess (ee).
- Machine Learning : Train algorithms on historical reaction data to predict optimal conditions. Validate predictions via chiral HPLC with a polysaccharide column .
Q. How can researchers design a study to investigate kinetic resolution of this compound using enzymatic methods?
- Methodological Answer :
- Experimental Variables : Test enzymes (e.g., lipases, proteases) under varying pH (4–8) and temperatures (25–45°C).
- Analytical Workflow : Use chiral HPLC to quantify enantiomers. Calculate ee and reaction rate constants (k).
- Data Interpretation : Apply Michaelis-Menten kinetics to compare enzyme efficiency. Use reliability checks (e.g., bootstrap resampling) to mitigate outliers .
Data Contradiction and Reliability
Q. What frameworks are suitable for assessing the reliability of conflicting spectral data for this compound?
- Methodological Answer :
- Constructive Falsification : Compare observed spectra (e.g., IR carbonyl stretches) with empirical benchmarks. Flag deviations >5% as potential errors.
- Mixed-Methods Triangulation : Combine spectroscopic data with X-ray diffraction or computational modeling (e.g., Gaussian software) to resolve ambiguities .
Q. How can intelligent data analysis (IDA) improve diagnostic applications of this compound derivatives in biomedical research?
- Methodological Answer :
- Feature Selection : Use IDA to identify critical spectral/biological markers (e.g., tert-butyl group stability in serum).
- Reliability Estimation : Apply probabilistic models to assess false-positive/false-negative rates in diagnostic assays. Validate with clinical samples (e.g., tumor pseudoprogression studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
